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molecular formula C6H8O3 B3328082 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one CAS No. 41728-14-7

6-Hydroxy-2-methyl-2H-pyran-3(6H)-one

Cat. No. B3328082
M. Wt: 128.13 g/mol
InChI Key: PLYSJDAYJMFETG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04059595

Procedure details

A 12.8 g quantity of 2-methyl-6-hydroxy-3-oxo-3,6-dihydro-2H-pyran and 25 ml of acetic anhydride are reacted in the presence of 12.5 ml of pyridine with stirring at room temperature for 4 hours. After the reaction, the mixture is concentrated, the residue is poured into ice water, and the mixture is extracted with 100 ml of ether. The ethereal layer is washed with an aqueous solution of sodium carbonate and then dried over magnesium sulfate. After removing the magnesium sulfate, the ethereal layer is concentrated, and the residue is distilled at a reduced pressure of 0.4 mm Hg to give 12.6 g of 2-methyl-6-acetoxy-3-oxo-3,6-dihydro-2H-pyran as a colorless liquid fraction at 80° to 83° C in a yield of 80%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[C:7](=[O:8])[CH:6]=[CH:5][CH:4]([OH:9])[O:3]1.[C:10](OC(=O)C)(=[O:12])[CH3:11]>N1C=CC=CC=1>[CH3:1][CH:2]1[C:7](=[O:8])[CH:6]=[CH:5][CH:4]([O:9][C:10](=[O:12])[CH3:11])[O:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1OC(C=CC1=O)O
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
12.5 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated
ADDITION
Type
ADDITION
Details
the residue is poured into ice water
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with 100 ml of ether
WASH
Type
WASH
Details
The ethereal layer is washed with an aqueous solution of sodium carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After removing the magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
the ethereal layer is concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled at a reduced pressure of 0.4 mm Hg

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1OC(C=CC1=O)OC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.6 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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